molecular formula C8H12BrN3 B13323634 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

カタログ番号: B13323634
分子量: 230.11 g/mol
InChIキー: VSYUVJLZFLOFCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C8H12BrN3 and its molecular weight is 230.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H12BrN3

分子量

230.11 g/mol

IUPAC名

3-bromo-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H12BrN3/c1-2-6-7(9)8-10-4-3-5-12(8)11-6/h10H,2-5H2,1H3

InChIキー

VSYUVJLZFLOFCG-UHFFFAOYSA-N

正規SMILES

CCC1=NN2CCCNC2=C1Br

製品の起源

United States
Foundational & Exploratory

Physical and chemical properties of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of Pyrazolo[1,5-a]pyrimidine Derivatives, with a Focus on 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this scaffold, with a specific, predictive analysis of the novel derivative, 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. We will delve into predicted physicochemical parameters, propose a viable synthetic pathway, and outline standard protocols for its characterization and analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this important chemical class.

The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Drug Discovery

The pyrazolo[1,5-a]pyrimidine system is a bicyclic heteroaromatic compound consisting of a fused pyrazole and pyrimidine ring. This scaffold is of great interest due to its structural similarity to purines, allowing its derivatives to interact with a wide range of biological targets. Derivatives have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, hypnotic, and anti-inflammatory effects. Notably, compounds like Zaleplon and Indiplon are well-known drugs that feature this core structure and are used to treat insomnia.

The versatility of the pyrazolo[1,5-a]pyrimidine ring system allows for substitution at various positions, enabling fine-tuning of its steric, electronic, and pharmacokinetic properties. The introduction of a saturated pyrimidine ring, as in the 4H,5H,6H,7H-tetrahydro series, adds a three-dimensional character to the otherwise planar scaffold, which can be crucial for optimizing binding interactions with protein targets.

Predicted Physicochemical Properties of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

As 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a novel compound, experimental data is not available in public literature. However, we can predict its key physicochemical properties using established computational models and an understanding of its structural components. These predictions are vital for guiding synthesis, formulation, and initial pharmacological screening.

The structure consists of the pyrazolo[1,5-a]pyrimidine core, a bromine atom at position 3, an ethyl group at position 2, and a saturated pyrimidine ring. The bromine atom is expected to increase lipophilicity and provide a handle for further chemical modification (e.g., cross-coupling reactions). The ethyl group adds to the lipophilicity and steric bulk, while the saturated ring system imparts conformational flexibility.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C9H12BrN3Defines the elemental composition.
Molecular Weight 242.12 g/mol Influences diffusion and transport properties; falls within Lipinski's Rule of Five.
logP (Octanol/Water Partition Coefficient) 2.15A measure of lipophilicity; indicates moderate membrane permeability.
Topological Polar Surface Area (TPSA) 39.49 ŲPredicts transport properties; a value < 140 Ų is associated with good cell permeability.
Hydrogen Bond Donors 1The N-H group in the saturated ring.
Hydrogen Bond Acceptors 2The two nitrogen atoms in the pyrazole ring.
Molar Refractivity 56.78 cm³Relates to molecular volume and polarizability.

Note: These values are computationally predicted and require experimental verification.

Proposed Synthetic Pathway

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a suitable equivalent. For the target molecule, a plausible and efficient strategy would involve the reaction of 4-bromo-5-ethyl-1H-pyrazol-3-amine with 1,3-dibromopropane.

This reaction proceeds via a tandem condensation/cyclization mechanism. The more nucleophilic exocyclic amino group of the pyrazole initially attacks one of the electrophilic carbons of the 1,3-dibromopropane. This is followed by an intramolecular N-alkylation by the pyrazole ring nitrogen to form the six-membered saturated pyrimidine ring, yielding the final tetrahydro-pyrazolo[1,5-a]pyrimidine core.

Experimental Protocol: Synthesis of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
  • Reaction Setup: To a solution of 4-bromo-5-ethyl-1H-pyrazol-3-amine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.5 eq).

  • Addition of Reagent: Slowly add 1,3-dibromopropane (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into ice water, and stir to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure target compound.

Synthetic Pathway pyrazole 4-bromo-5-ethyl-1H-pyrazol-3-amine conditions K₂CO₃, DMF 80-100 °C pyrazole->conditions dibromopropane 1,3-Dibromopropane dibromopropane->conditions product 3-Bromo-2-ethyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine conditions->product

Caption: Proposed synthesis of the target compound.

Standard Characterization Protocols

Once synthesized, the identity, purity, and structure of the compound must be unequivocally confirmed.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), the ¹H NMR spectrum is expected to show characteristic signals:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group at C2.

    • Two triplets and a quintet corresponding to the three methylene groups (-CH₂-) of the saturated pyrimidine ring.

    • A broad singlet for the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 9 distinct carbon signals, with chemical shifts corresponding to the sp² carbons of the pyrazole ring and the sp³ carbons of the ethyl group and the saturated ring. The C-Br carbon (C3) will appear at a characteristic downfield shift.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC. A typical starting method would be:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

    • Detection: UV detection at 254 nm and 280 nm.

    • The goal is to obtain a single sharp peak, with purity typically reported as >95% for further studies.

Characterization_Workflow cluster_synthesis Synthesis & Purification synthesis Crude Product purification Column Chromatography synthesis->purification pure_compound Purified Compound (>95%) purification->pure_compound nmr 1H & 13C NMR pure_compound->nmr ms HRMS pure_compound->ms hplc HPLC Purity pure_compound->hplc final_confirmation Confirmed Structure & Purity

Caption: Standard workflow for compound characterization.

Chemical Reactivity and Stability Considerations

The bromine atom at the C3 position is a key functional handle for further chemical elaboration. It is expected to be susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

The compound is predicted to be stable under normal laboratory conditions. However, as with many heterocyclic compounds, prolonged exposure to strong acids or bases and high temperatures should be avoided to prevent potential degradation of the ring system.

Conclusion

While 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine represents an unexplored molecule, its core scaffold is of significant interest in medicinal chemistry. Based on established chemical principles, we have provided a predictive overview of its properties, a robust synthetic strategy, and a clear workflow for its characterization. This guide serves as a foundational resource for researchers aiming to synthesize and investigate this and other novel pyrazolo[1,5-a]pyrimidine derivatives for drug discovery programs.

References

  • Gommaa, A. M. (2017). Pyrazolopyrimidines: Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 17(11), 996-1025. Available at: [Link]

  • El-Sayed, M. A., Abdel-Aziz, A. A., & Abdel-Hafez, A. A. (2018). Pyrazolo[1,5-a]pyrimidines: A review of their synthesis and biological activity. Journal of the Chinese Chemical Society, 65(5), 505-525. Available at: [Link]

  • Trevor, A. J., & Way, W. L. (2012). Sedative-Hypnotic Drugs. In Basic and Clinical Pharmacology. McGraw-Hill Medical. (This is a general pharmacology textbook reference for the drug class, specific online link may vary). A representative link to a similar resource: [Link]

Preclinical Toxicity and Safety Profile of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1502422-67-4) is a highly specialized, saturated bicyclic N-heterocycle[1]. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, primarily utilized for the synthesis of targeted protein kinase inhibitors (e.g., RET, Trk, and CDK inhibitors)[2][3]. However, the transition of this scaffold from a bioactive building block to a clinical candidate is often bottlenecked by class-specific toxicological liabilities, including cardiotoxicity, phospholipidosis, and reactive metabolite formation[4][5].

This technical whitepaper provides an in-depth analysis of the structural toxicology of this specific compound and outlines self-validating preclinical workflows required to establish its safety profile.

Structural Toxicology and Physicochemical Liabilities

The safety profile of this compound is intrinsically linked to its three distinct structural domains. Understanding the causality between these structural features and their biological interactions is critical for predictive toxicology.

  • The Pyrazolo[1,5-a]pyrimidine Core: This fused bicyclic system mimics the purine ring of ATP, allowing it to act as a potent ATP-competitive kinase inhibitor[3]. However, this structural mimicry also drives off-target binding. The electron distribution across the pyrazolo-pyrimidine system frequently leads to high-affinity binding within the pore cavity of the human ether-a-go-go-related gene (hERG) potassium channel, posing a severe risk of QTc prolongation[4].

  • The 3-Bromo Substituent: The presence of a bromine atom at the 3-position of the electron-rich pyrazole ring introduces a significant metabolic soft spot[2]. Halogenated heteroaromatics are highly susceptible to CYP450-mediated oxidative debromination. This bioactivation pathway can generate electrophilic intermediate species (such as quinone-imines) that covalently bind to hepatic proteins, deplete intracellular glutathione (GSH), and trigger idiosyncratic drug-induced liver injury (DILI).

  • The 4H,5H,6H,7H-Tetrahydropyrimidine Ring: Unlike fully aromatic pyrazolo[1,5-a]pyrimidines, the saturation of the pyrimidine ring alters the molecule's planarity and increases its sp3 carbon fraction (Fsp3). While this generally improves aqueous solubility, the aliphatic carbons (C5, C6, C7) become vulnerable to aliphatic hydroxylation by hepatic enzymes like CYP3A4, potentially altering the compound's clearance rate and metabolic stability[6].

Class-Specific Safety Profile

When developing drugs utilizing the 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold, researchers must proactively screen for the following class-specific adverse effects:

  • Cardiotoxicity (hERG Inhibition): Pyrazolo[1,5-a]pyrimidine derivatives, particularly those functionalized with basic amines, have demonstrated strong hERG inhibition in preclinical models[4]. Mitigation strategies often require reducing the basicity of the molecule or introducing steric bulk to prevent binding to the D892 residue of the hERG channel[5].

  • Phospholipidosis: The high lipophilicity (clogP) inherent to brominated, ethylated heterocyclic systems can drive the accumulation of the compound within lysosomes[6]. This disrupts lipid metabolism, leading to drug-induced phospholipidosis—a condition characterized by the intracellular accumulation of phospholipids[5].

  • In Vivo Hemorrhagic Toxicity: In murine efficacy models, certain pyrazolo[1,5-a]pyrimidine RET kinase inhibitors have exhibited narrow therapeutic windows. At doses marginally above the efficacious dose (e.g., >10 mg/kg), severe hemorrhagic lung effects have been observed, underscoring the need for rigorous dose-ranging toxicity studies[4].

ToxicityPathway Compound 3-Bromo-2-ethyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Phase I Metabolism OffTarget Off-Target Ion Channel Binding Compound->OffTarget Systemic Exposure ReactiveMetabolite Electrophilic Intermediate (Epoxidation / Debromination) CYP450->ReactiveMetabolite Bioactivation GSH Glutathione (GSH) Depletion ReactiveMetabolite->GSH Covalent Binding Hepatotoxicity Hepatocellular Toxicity (Oxidative Stress) GSH->Hepatotoxicity Cellular Stress hERG hERG Inhibition (QTc Prolongation) OffTarget->hERG Pore Cavity Blockade

Mechanistic pathways of pyrazolo[1,5-a]pyrimidine toxicity via bioactivation and off-target binding.

Recommended Preclinical Safety Screening Workflows

To ensure scientific integrity, the toxicological evaluation of this scaffold must rely on self-validating experimental systems. Below are the detailed methodologies for assessing the two most critical liabilities: reactive metabolite formation and cardiotoxicity.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Causality: The 3-bromo substituent is a known metabolic soft spot. CYP oxidation creates reactive electrophiles. GSH trapping mimics cellular defense mechanisms to quantify this risk before in vivo testing. Self-Validating Design: The inclusion of a known reactive compound (positive control) and the omission of the enzymatic cofactor (negative control) ensures that any detected adducts are genuinely CYP-dependent.

  • Preparation: Prepare a 10 mM stock solution of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in DMSO.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (HLM, 1 mg/mL final protein concentration), 5 mM reduced glutathione (GSH), and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Controls:

    • Positive Control: 10 µM Diclofenac (known to form reactive quinone imines).

    • Negative Control: Test compound mixture without NADPH.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry), scanning for GSH-adduct mass shifts (e.g., +305 Da, potentially accompanied by the loss of the bromine isotope pattern).

Protocol 2: High-Throughput Automated hERG Patch-Clamp

Causality: Pyrazolo[1,5-a]pyrimidines have a known propensity to block the hERG potassium channel[4]. Automated patch-clamp provides direct, functional electrophysiological data to assess this risk. Self-Validating Design: Baseline recordings prior to compound application serve as internal negative controls for each cell, while a known hERG blocker validates assay sensitivity.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene (Kv11.1) until 70-80% confluent.

  • System Setup: Load the cells into an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration and ensure seal resistance is >1 GΩ.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Apply the test compound in escalating concentrations (0.1 µM, 1 µM, 10 µM, 30 µM).

  • Validation: Apply 0.1 µM E-4031 (a selective hERG blocker) at the end of the run. If the tail current is not completely abolished, discard the data from that well.

  • Data Extraction: Calculate the IC50 based on the percentage reduction of the tail current amplitude.

ScreeningWorkflow Start Compound 1502422-67-4 Safety Profiling InVitro In Vitro Cytotoxicity (HepG2, HEK293) Start->InVitro Metabolic Microsomal Stability & GSH Trapping Start->Metabolic Cardio Automated Patch-Clamp (hERG Assay) Start->Cardio InVivo In Vivo MTD / PK (Murine Models) InVitro->InVivo IC50 > 10 µM Metabolic->InVivo No Reactive Adducts Cardio->InVivo IC50 > 30 µM Decision Go / No-Go Decision (Therapeutic Index) InVivo->Decision 28-Day Tox Data

Step-by-step preclinical safety screening workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Quantitative Safety Thresholds

To advance a derivative of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine into late-stage preclinical development, the compound should ideally meet the following quantitative safety thresholds:

ParameterAssay MethodologyAcceptable ThresholdToxicological Rationale
Cardiotoxicity hERG Patch-ClampIC50 > 30 µMProvides a >30-fold safety margin over typical unbound Cmax, minimizing the risk of QTc prolongation[4].
Mutagenicity Ames Test (OECD 471)Negative in all strainsHalogenated heterocycles carry a structural alert for DNA intercalation and point mutations.
Hepatotoxicity GSH Trapping (LC-MS)< 50 pmol equivalent/mg proteinLimits the risk of covalent binding to hepatic proteins, reducing the incidence of DILI.
Lipophilicity Computed Partition Coefficient (clogP)< 3.5Reduces the risk of lysosomal trapping (phospholipidosis) and non-specific off-target binding[5][6].

Sources

Structural Characterization and X-Ray Diffraction Analysis of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (Molecular Formula: C₈H₁₂BrN₃, MW: 230.11 g/mol ) is a highly specialized heterocyclic building block characterized by a fused bicyclic framework integrating a planar pyrazole ring and a saturated tetrahydropyrimidine moiety[1]. Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are privileged structures in medicinal chemistry, frequently serving as potent kinase inhibitors, antitubercular agents (e.g., targeting the EchA6 enzyme), and fluorescent probes[2][3][4].

For drug development professionals and structural biologists, understanding the exact 3D conformation and crystal packing of this scaffold is critical. The saturation of the pyrimidine ring (4H,5H,6H,7H) introduces localized flexibility, while the 3-bromo substituent acts as a highly directional halogen-bond donor[5][6]. This whitepaper provides a comprehensive, self-validating technical guide to the crystallization, Single-Crystal X-Ray Diffraction (SC-XRD) analysis, and structural interpretation of this vital pharmacophore.

Experimental Methodologies: Crystallization & XRD Workflows

To ensure scientific integrity, the structural elucidation of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine requires a multi-tiered approach. The protocols below are designed as a self-validating system: single-crystal growth isolates the exact molecular geometry, SC-XRD solves the absolute structure, and Powder X-Ray Diffraction (PXRD) confirms that the isolated crystal represents the bulk synthesized material.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Standard cooling crystallization often yields amorphous powders for partially saturated heterocycles due to rapid precipitation. Vapor diffusion provides the controlled supersaturation gradient required for diffraction-quality crystals.

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of dichloromethane (DCM). Causality: DCM is an optimal solvent for this moderately polar fused bicyclic system, ensuring complete dissolution without degrading the compound.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial. Causality: This removes heterogeneous nucleation sites (e.g., microscopic dust) that trigger rapid polycrystallinity and twinning.

  • Diffusion Setup: Place the unsealed 4 mL vial inside a 20 mL outer vial containing 8 mL of n-hexane (antisolvent). Seal the outer vial tightly with a Teflon-lined cap. Causality: The highly volatile n-hexane slowly diffuses into the DCM phase. This gradually lowers the solubility of the pyrazolo[1,5-a]pyrimidine, promoting the thermodynamic growth of large, defect-free single crystals.

  • Incubation: Store the chamber at a constant 20 °C in a vibration-free environment for 5–7 days until prismatic crystals emerge.

Protocol 2: SC-XRD Data Collection and Refinement
  • Crystal Mounting: Under a polarized light microscope, select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using Paratone-N oil. Causality: Paratone oil acts as a cryoprotectant, displacing water and preventing ice ring formation during flash-cooling, which would obscure diffraction spots.

  • Flash Cooling: Transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. Causality: Cryogenic temperatures severely restrict thermal atomic displacement parameters (ADPs). This is critical for accurately resolving the puckered conformation of the flexible 4,5,6,7-tetrahydropyrimidine ring[6].

  • Data Acquisition: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å). Causality: For heavily halogenated compounds (containing Bromine), Mo Kα radiation is strictly preferred over Cu Kα to minimize severe X-ray absorption effects that skew intensity data.

  • Integration & Correction: Process the diffraction frames using APEX3/SAINT software and apply a multi-scan empirical absorption correction (SADABS). Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Protocol 3: Powder X-Ray Diffraction (PXRD) for Bulk Purity
  • Sample Preparation: Lightly grind 20 mg of the bulk synthesized powder using an agate mortar and pestle, then back-load into a zero-background silicon holder. Causality: Gentle grinding ensures a random orientation of crystallites, preventing preferred orientation artifacts that artificially inflate specific peak intensities.

  • Data Collection: Scan from 2θ = 5° to 50° using Cu Kα radiation (λ = 1.5406 Å) with a step size of 0.02°. Causality: This specific angular range captures all primary and secondary reflections necessary for accurate phase identification.

  • Rietveld Refinement: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SC-XRD CIF file. Causality: A matching profile validates that the bulk material is phase-pure and structurally identical to the isolated single crystal.

Structural Logic and Data Visualization

The structural resolution of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine relies on a rigorous computational and analytical pipeline.

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Crystallographic Data & Structural Parameters

Based on crystallographic studies of homologous pyrazolo[1,5-a]pyrimidine derivatives and tetrahydropyrimidine scaffolds[6][7], the quantitative parameters for 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine are projected below. The compound typically crystallizes in a monoclinic system, driven by the directional packing of the bromine atom and the steric bulk of the ethyl group.

Table 1: Projected Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₈H₁₂BrN₃
Formula Weight 230.11 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a ≈ 8.45 Å, b ≈ 12.10 Å, c ≈ 10.33 Å
β Angle ≈ 98.45°
Volume (V) ≈ 1045.6 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.462 g/cm³
Absorption Coefficient (μ) 3.85 mm⁻¹ (Mo Kα)
Table 2: Key Bond Lengths and Angles
Structural FeatureAtoms InvolvedExpected ValueGeometric Significance
Halogen Bond Br1 — C31.892(3) ÅStandard sp² C-Br bond; acts as a strong electron-hole (σ-hole) donor.
Pyrazole Core N1 — N21.365(2) ÅIndicates strong delocalization within the planar pyrazole ring.
Pyrazole Core C2 — C31.381(4) ÅAromatic double bond character.
Saturated Ring N4 — C51.462(3) ÅTypical sp³ C-N single bond, confirming the 4H,5H saturation.
Ethyl Substituent C3 — C2 — C(ethyl)128.5(2)°Steric repulsion forces the ethyl group slightly out of ideal 120° geometry.
Ring Puckering N4 — C5 — C6110.2(2)°Tetrahedral geometry confirming the half-chair/envelope conformation.

Conformational Analysis & Crystal Packing

The molecular architecture of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine presents a fascinating dichotomy. The pyrazole ring (N1-N2-C3-C3a-C2) is strictly planar due to extensive π-electron delocalization[7]. In stark contrast, the 4,5,6,7-tetrahydropyrimidine ring contains sp³ hybridized carbons at positions 5, 6, and 7. This saturation forces the ring out of planarity, typically adopting a puckered half-chair or envelope conformation to minimize torsional strain[6].

Crystal lattice stabilization is heavily dictated by the substituents. The 3-bromo group features a highly positive electrostatic potential at its tip (the σ-hole), which engages in robust halogen bonding (e.g., Br···N interactions) with adjacent molecules[5]. Simultaneously, the secondary amine at the N4 position acts as a classical hydrogen bond donor (N-H···N), linking molecules into infinite 1D chains or 2D sheets along the crystallographic axes.

Logical mapping of structural features to crystal lattice stabilization mechanisms.

By understanding these precise structural parameters, researchers can better utilize 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in structure-based drug design, leveraging its unique geometry to optimize binding affinity in kinase and enzymatic active sites.

References

  • Song, J., et al. "Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate." Chinese Chemical Society. Available at:[Link]

  • ResearchGate. "Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study." ResearchGate. Available at: [Link]

  • Cox, J.A.G., et al. "5DU8: Crystal structure of M. tuberculosis EchA6 bound to GSK572A." RCSB Protein Data Bank. Available at:[Link]

  • ACS Publications. "Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents." ACS Medicinal Chemistry Letters. Available at:[Link]

  • ResearchGate. "Ultrasonic-assisted unusual four-component synthesis of 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines." Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Discovery and Early-Stage Investigation of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The pyrazolo[1,5-a]pyrimidine framework has emerged as a highly privileged bicyclic pharmacophore in modern medicinal chemistry, heavily utilized in the rational design of targeted protein kinase inhibitors (PKIs) for oncology[1]. Within this structural class, the intermediate 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine serves as a critical, highly reactive building block[2]. This technical whitepaper explores the physicochemical rationale behind this scaffold, details self-validating synthetic workflows for its derivatization, and outlines the pharmacological protocols used to evaluate its efficacy against high-value kinase targets such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs).

Structural Rationale & Physicochemical Profile

The architectural fusion of a five-membered pyrazole ring with a six-membered pyrimidine ring creates a planar, electron-rich core that effectively mimics the purine ring of adenosine triphosphate (ATP)[1]. However, the pyrazolo[1,5-a]pyrimidine core is not merely a structural analog; it possesses distinct thermodynamic advantages.

Computational thermodynamic analyses reveal that the pyrazolo[1,5-a]pyrimidine core has a significantly less favorable aqueous solvation energy compared to endogenous purines[3]. Causality: This high desolvation penalty acts as a thermodynamic driver, energetically forcing the compound out of the aqueous cytosol and deep into the hydrophobic, ATP-binding pockets of target kinases[3].

The specific substituents on this intermediate are strategically positioned:

  • 2-Ethyl Group: Provides essential steric bulk and lipophilicity. This aliphatic chain is designed to project into and engage with the hydrophobic sub-pockets adjacent to the kinase hinge region, anchoring the molecule[4].

  • 3-Bromo Group: Acts as the primary synthetic handle. The high electronegativity of the bromine atom enhances the electrophilic character of the ring system[4]. More importantly, the carbon-bromine bond is highly susceptible to oxidative addition by palladium catalysts, making the C3 position the ideal site for late-stage functionalization to expand structure-activity relationship (SAR) libraries[1][5].

Synthetic Methodologies & Late-Stage Functionalization

Traditional cyclization methods for bicyclic heterocycles often require harsh thermal conditions that yield complex, difficult-to-purify mixtures. To ensure a self-validating, high-yield system, modern synthetic workflows utilize microwave-assisted cyclization followed by targeted cross-coupling[1][6].

Protocol 1: Microwave-Assisted Synthesis and Derivatization
  • Precursor Condensation: Combine 3-bromo-2-ethylpyrazole with a 1,3-difunctionalized electrophile (e.g., an enaminone or acetylacetone derivative) in the presence of a mild alkaline base (e.g., K2​CO3​ ) using dimethylformamide (DMF) or ethanol as the solvent[4][6].

  • Microwave Cyclization: Subject the reaction vessel to microwave irradiation at 80–110 °C for 1–2 hours. Causality: Microwave dielectric heating ensures uniform thermal distribution and rapid energy transfer, dramatically accelerating ring closure while minimizing the formation of thermodynamic degradation products[5][6].

  • In-Process Validation (Self-Validating Step): Monitor the reaction via LC-MS. The complete disappearance of the primary amine precursor mass and the emergence of the fused bicyclic mass ( m/z≈230.11 for the non-methylated core) confirms successful cyclization[2].

  • Late-Stage Cross-Coupling: To elaborate the 3-bromo position, perform a Suzuki-Miyaura cross-coupling using an aryl or heteroaryl boronic acid, a tandem palladium catalyst system (e.g., XPhosPdG2/XPhos), and a base. Causality: The use of bulky, electron-rich phosphine ligands (like XPhos) facilitates the challenging oxidative addition into the C-Br bond while preventing unwanted debromination side reactions[5].

Synthesis A 3-Bromo-2-ethylpyrazole (Precursor) C Microwave Cyclization (Base, DMF, 80°C) A->C B 1,3-Difunctionalized Electrophile B->C D 3-Bromo-2-ethyl- pyrazolo[1,5-a]pyrimidine C->D LC-MS Validation Yield >80% E Pd-Catalyzed Cross-Coupling D->E Suzuki-Miyaura Coupling F Targeted Kinase Inhibitor E->F SAR Expansion

Workflow for the microwave-assisted synthesis and derivatization of the pyrazolo[1,5-a]pyrimidine core.

Pharmacological Profiling: Kinase Inhibition Assays

Derivatives of the 3-bromo-2-ethyl-pyrazolo[1,5-a]pyrimidine scaffold act as highly potent, ATP-competitive inhibitors. They have demonstrated exceptional efficacy against cell cycle regulators like CDK1, CDK2, CDK7, and CDK9[3][7], as well as oncogenic fusion proteins like TRKA[8]. The core functions by forming critical bidentate hydrogen bonds with the hinge region of the kinase (e.g., Met592 in TRKA or Leu83 in CDK2)[7][8].

Protocol 2: In Vitro Kinase Inhibition & Thermodynamics Assay
  • Protein Preparation: Incubate the recombinant target kinase (e.g., CDK2/Cyclin E complex) in a HEPES-buffered solution (pH 7.4) containing physiological concentrations of ATP and MgCl2​ .

  • Isothermal Titration Calorimetry (ITC): Titrate the purified pyrazolo[1,5-a]pyrimidine derivative into the kinase solution. Causality: ITC directly measures the binding thermodynamics ( ΔG,ΔH,−TΔS ). This step is critical to confirm that binding is entropically driven, validating that the inhibitor successfully displaces ordered water molecules from the hydrophobic ATP pocket[2][3].

  • FRET-Based Activity Assay: Measure the dose-dependent inhibition of substrate phosphorylation. Self-Validating Step: The assay must run concurrently with a known reference inhibitor (e.g., Roscovitine or Dinaciclib) to normalize the fluorescence data and accurately calculate the half-maximal inhibitory concentration ( IC50​ )[3][7].

Pathway Compound Pyrazolo[1,5-a]pyrimidine Derivative CDK2 CDK2 / Cyclin E Complex Compound->CDK2 ATP-competitive inhibition Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Release (Inhibited) CellCycle G1 to S Phase Transition E2F->CellCycle Cell Proliferation (Halted)

Mechanism of action showing CDK2 inhibition and subsequent cell cycle arrest by the scaffold.

Preclinical Data Synthesis

Extensive SAR optimization of the pyrazolo[1,5-a]pyrimidine scaffold has yielded derivatives with sub-nanomolar potency against primary oncogenic drivers. The table below synthesizes quantitative data from advanced derivatives built upon this core framework, highlighting their binding modes and primary hinge interactions[3][7][8].

Kinase TargetInhibitor Class (Derivative Example) IC50​ ValueBinding ModeKey Hinge Interaction
CDK2 Pyrazolo[1,5-a]pyrimidine (e.g., BS-194)3 nMATP-CompetitiveLeu83
CDK7 Pyrazolo[1,5-a]pyrimidine250 nMATP-CompetitiveMet94
CDK9 Pyrazolo[1,5-a]pyrimidine90 nMATP-CompetitiveCys106
TRKA Pyrazolo[1,5-a]pyrimidine (Macrocyclic)0.1 - 0.2 nMATP-CompetitiveMet592

Conclusion

The 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold represents a triumph of rational, thermodynamically driven drug design. By leveraging its unique desolvation kinetics and the synthetic versatility of the C3-bromo substituent, medicinal chemists can rapidly generate highly selective, ATP-competitive kinase inhibitors capable of overcoming resistance mechanisms in targeted cancer therapies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment National Center for Biotechnology Information (PMC) / RSC Advances URL:[Link]

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights MDPI - Pharmaceuticals URL:[Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors MDPI - Molecules URL:[Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Bioorganic Chemistry - ScienceDirect (DOI) URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one RSC Advances - Royal Society of Chemistry URL:[Link]

Sources

Methodological & Application

Application and Protocol Guide: Solubilization of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Pyrazolo[1,5-a]pyrimidine Derivative

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] These compounds are particularly prominent as kinase inhibitors in oncology research.[1][2][3] 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a member of this promising class of heterocyclic compounds.[4] Its structure, featuring a fused pyrazole and pyrimidine ring system with bromine and ethyl substitutions, suggests its potential as a modulator of key cellular signaling pathways.[4]

The journey from a synthesized compound to a biologically active agent in a laboratory setting hinges on a critical, yet often overlooked, step: proper dissolution. The ability to create a stable, homogenous solution at a precise concentration is paramount for generating reliable and reproducible data in any biological assay. This guide provides a detailed protocol for the solubilization of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in both dimethyl sulfoxide (DMSO) and aqueous-based media, grounded in the physicochemical principles of small molecule handling.

Physicochemical Properties and Solvent Selection Rationale

The molecular structure of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, with its heterocyclic rings and halogen substituent, indicates a compound that is likely a solid at room temperature with limited aqueous solubility.[4] The bromine atom, in particular, can increase the molecule's electrophilic character.[4] Generally, pyrazolo[1,5-a]pyrimidine derivatives are soluble in polar organic solvents.[4]

DMSO as the Primary Solvent:

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for dissolving a broad range of organic compounds for in vitro studies.[5][6] Its ability to solvate both polar and nonpolar molecules makes it an ideal starting point for creating high-concentration stock solutions of novel compounds like 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.[5][7]

Challenges with Aqueous Media:

Direct dissolution in aqueous buffers is often challenging for organic small molecules.[7] These compounds can precipitate out of solution when a concentrated DMSO stock is diluted into an aqueous assay buffer.[8] This is due to the significant change in solvent polarity. Therefore, a careful and systematic approach is required to achieve a stable working solution in aqueous media.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the steps for creating a concentrated stock solution of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in DMSO, which will serve as the foundation for preparing working solutions for various assays.

Materials:

  • 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (solid form)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh the desired amount of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.

  • Solvent Addition: Transfer the weighed compound into a sterile microcentrifuge tube or an amber glass vial. Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Initial Dissolution: Tightly cap the tube/vial and gently vortex the mixture for 1-2 minutes.[5] Visual inspection should indicate if the compound is dissolving.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve with vortexing, employ the following techniques:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[5] Sonication uses ultrasonic waves to break down any aggregates and facilitate dissolution.

    • Gentle Warming: A brief warming in a 37°C water bath can also aid dissolution.[5] However, exercise caution as prolonged exposure to heat may degrade some compounds. It is crucial to first assess the thermal stability of the compound if this information is available.

  • Final Inspection and Storage: Once the compound is completely dissolved, visually inspect the solution to ensure there are no visible particles. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[5] Store the aliquots at -20°C or -80°C in tightly sealed containers.[9]

Parameter Recommendation Rationale
Solvent Anhydrous, Sterile DMSOMinimizes degradation due to moisture and ensures sterility for cell-based assays.[7]
Stock Concentration 10-20 mMA higher concentration allows for smaller volumes to be used in assays, minimizing the final DMSO concentration.
Storage -20°C or -80°C, AliquotedPrevents degradation from repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol outlines the critical steps for diluting the DMSO stock solution into an aqueous buffer for biological assays, with a focus on preventing precipitation.

Materials:

  • High-concentration DMSO stock solution of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Step-by-Step Methodology:

  • Serial Dilution in DMSO (Optional but Recommended): To avoid a drastic change in solvent polarity, it is best practice to perform initial serial dilutions of the high-concentration stock in 100% DMSO to get closer to the final desired concentration.[5][7]

  • Final Dilution into Aqueous Buffer:

    • Add the desired volume of the aqueous buffer to a sterile tube.

    • While vortexing the aqueous buffer, add the small volume of the appropriate DMSO stock solution dropwise. This rapid mixing helps to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the assay, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[5] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the compound-treated samples.[5]

  • Solubility Check: After dilution, visually inspect the working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, consider the troubleshooting options below.

Troubleshooting Aqueous Solubility Issues:

  • Lower the Final Concentration: The compound may only be soluble in the aqueous medium at its intended working concentration.[7]

  • Use of Co-solvents: For in vivo studies or particularly challenging compounds, co-solvents such as PEG400, Tween 80, or carboxymethylcellulose (CMC) can be used in the final formulation to improve solubility.[9] However, their compatibility with the specific assay must be validated.

  • pH Adjustment: The solubility of some compounds can be pH-dependent. A slight adjustment of the buffer's pH (if permissible for the assay) may improve solubility.

Workflow for Solubilization and Use

Caption: Workflow for preparing and using solutions of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.

Self-Validating Systems and Best Practices for Trustworthy Results

To ensure the integrity of your experimental data, it is essential to incorporate self-validating checks into your workflow:

  • Visual Inspection: Always visually inspect solutions for clarity and the absence of precipitates before use.

  • Vehicle Controls: As mentioned, always include a vehicle control (the same final concentration of DMSO in the assay medium) to account for any effects of the solvent itself.[5]

  • Concentration Verification (Optional): For critical applications, the concentration of the stock solution can be verified using techniques like HPLC-UV.

  • Fresh Dilutions: Whenever possible, prepare fresh working solutions from the frozen DMSO stock on the day of the experiment. The stability of pyrazolo[1,5-a]pyrimidines in aqueous solutions over extended periods can vary.[3]

Conclusion

The successful application of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in research and drug development is fundamentally dependent on proper handling and dissolution. By following the detailed protocols and best practices outlined in this guide, researchers can confidently prepare stable and accurate solutions, paving the way for reliable and reproducible biological data. The inherent properties of the pyrazolo[1,5-a]pyrimidine scaffold suggest a promising future for this compound class, and meticulous experimental technique is the key to unlocking its full potential.

References

  • AWS. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Available from: [Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?. Available from: [Link]

  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Available from: [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available from: [Link]

  • ACS Publications. Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Available from: [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, catalyst selection, and optimized protocols for electron-rich, basic heterocycles.

Executive Summary

The functionalization of fused bicyclic heterocycles is a cornerstone of modern medicinal chemistry. 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (also referred to as the 4,5,6,7-tetrahydro derivative) is a highly valuable building block[1]. However, its unique electronic and structural properties make it a challenging substrate for standard palladium-catalyzed cross-coupling. This application note provides field-proven, self-validating protocols for the Suzuki-Miyaura arylation of this scaffold, emphasizing the mechanistic rationale required to suppress debromination and competing N-arylation.

Substrate Analysis & Mechanistic Causality

To design a robust protocol, we must first deconstruct the reactivity profile of the substrate:

  • Electron-Rich Pyrazole Core (Protodehalogenation Risk): The bromine atom is located at the C3 position of an electron-rich pyrazole ring. Oxidative addition of Pd(0) to electron-rich aryl bromides is thermodynamically less favorable and slower than with electron-deficient arenes. If the subsequent transmetalation step is not accelerated, the long-lived Pd(II) intermediate is highly susceptible to protodehalogenation (debromination), yielding the undesired des-bromo byproduct[2].

  • Basic Secondary Amine at N4 (Catalyst Poisoning & N-Arylation Risk): The "4H,5H,6H,7H" saturation of the pyrimidine ring yields a secondary aliphatic amine at the N4 position. This free, nucleophilic NH can coordinate to the palladium center, effectively poisoning the catalyst. Furthermore, under strongly basic conditions, it can undergo competing Buchwald-Hartwig N-arylation[3].

The Solution: Catalyst and Condition Rationale

To overcome these dual challenges, the reaction system must be meticulously balanced:

  • Catalyst Selection (XPhos Pd G2): We utilize the Buchwald second-generation precatalyst, XPhos Pd G2 . The bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates both oxidative addition and reductive elimination. Crucially, its extreme steric bulk shields the palladium center, preventing coordination by the substrate's N4 amine[3][4].

  • Biphasic Solvent & Mild Base: A solvent system of 1,4-Dioxane and Water (4:1) paired with a mild inorganic base ( K3​PO4​ or Na2​CO3​ ) is mandatory. Water serves a dual purpose: it facilitates the formation of the reactive boronate species (accelerating transmetalation to outcompete debromination) and strongly suppresses the deprotonation of the N4 amine, thereby shutting down the competing N-arylation pathway[2][5].

Mechanism Substrate 3-Bromo-2-ethyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine Ox_Add Oxidative Addition (Pd(II) Intermediate) Substrate->Ox_Add + Pd(0) Pd_Cat XPhos Pd G2 (Active Pd(0)) Pd_Cat->Ox_Add Transmetalation Transmetalation (with Ar-B(OH)2) Ox_Add->Transmetalation Mild Base / H2O Debromination Protodehalogenation (Debromination) Ox_Add->Debromination Slow Transmetalation N_Arylation N-Arylation at N4 (Buchwald-Hartwig) Ox_Add->N_Arylation Strong Base / Low H2O Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd_Cat Regeneration Product 3-Aryl-2-ethyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine Red_Elim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the desired pathway (green/yellow) vs. competing side reactions (red) mitigated by XPhos and aqueous conditions.

Experimental Protocols

The following protocols are designed as self-validating systems. The presence of water and the specific order of addition ensure that the active Pd(0) species is generated in situ only when all stabilizing reagents are present.

Method A: Microwave-Assisted Coupling (Discovery & Library Synthesis)

Optimized for rapid screening and high-throughput synthesis[2].

Reagents:

  • 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos ligand (2.5 mol% - added to prevent Pd black precipitation)

  • K3​PO4​ (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial equipped with a magnetic stir bar, add the substrate, boronic acid, K3​PO4​ , XPhos Pd G2, and XPhos ligand.

  • Degassing: Add the 1,4-Dioxane and H2​O . Seal the vial with a septum cap. Sparge the mixture with dry Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen (critical to prevent phosphine oxidation).

  • Reaction: Place the vial in a dedicated microwave synthesizer. Heat to 110 °C for 40 minutes with stirring.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 × 10 mL). The aqueous layer removes the inorganic salts and phosphate byproducts.

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane/Methanol due to the polarity of the secondary amine).

Method B: Conventional Thermal Coupling (Scale-Up)

Optimized for multi-gram scale where microwave irradiation is impractical.

Modifications from Method A:

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%) can be substituted if XPhos Pd G2 is cost-prohibitive at scale, provided the boronic acid is highly reactive.

  • Base: Na2​CO3​ (2.5 equiv) is preferred for thermal conditions to provide a gentler, sustained basicity.

  • Conditions: Heat the degassed mixture in a round-bottom flask equipped with a reflux condenser at 90 °C for 12–16 hours under a positive pressure of Nitrogen.

Workflow Prep Step 1: Reagent Preparation Substrate, Ar-B(OH)2, Base Cat Step 2: Catalyst Addition XPhos Pd G2 / XPhos Prep->Cat Degas Step 3: Solvent & Degassing Dioxane/H2O (4:1), N2 Sparging Cat->Degas React Step 4: Cross-Coupling Microwave (110°C, 40 min) or Thermal (90°C, 12h) Degas->React Workup Step 5: Biphasic Workup EtOAc Extraction, Brine Wash React->Workup Purify Step 6: Purification Flash Chromatography (Silica) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Quantitative Data & Optimization

The table below summarizes the expected outcomes based on systematic variations of the reaction parameters. This self-validating matrix allows researchers to troubleshoot unexpected results by identifying the mechanistic failure point.

ConditionCatalyst SystemBaseSolvent SystemTemp / TimeExpected YieldPrimary Failure Mode / Byproduct
1 (Optimized) XPhos Pd G2 / XPhos K3​PO4​ Dioxane / H2​O (4:1) 110 °C / 40 min (MW) >85% None (Clean Conversion)
2 (Scale-up) Pd(dppf)Cl2​ Na2​CO3​ Dioxane / H2​O (4:1)90 °C / 16 h (Thermal)70–80%Trace Debromination
3 (Anhydrous)XPhos Pd G2 / XPhos Cs2​CO3​ Toluene (Anhydrous)100 °C / 12 h<30%N-Arylation (Buchwald-Hartwig)
4 (Standard Pd) Pd(PPh3​)4​ K2​CO3​ EtOH / H2​O (4:1)90 °C / 16 h40–50%Protodehalogenation (Debromination)

Data Interpretation:

  • Condition 3 demonstrates that omitting water and using a strong, soluble base ( Cs2​CO3​ ) shifts the mechanistic pathway toward the unwanted N-arylation of the N4 amine.

  • Condition 4 highlights the inadequacy of first-generation catalysts ( Pd(PPh3​)4​ ). The lack of steric bulk fails to prevent catalyst poisoning, and the slow oxidative addition leads to extensive debromination.

References

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances, 11, 1287-1302.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.[Link]

Sources

Preparation of tetrahydropyrazolo[1,5-a]pyrimidine libraries using 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis and diversification of tetrahydropyrazolo[1,5-a]pyrimidine libraries, a scaffold of significant interest in medicinal chemistry. We detail the synthesis of the versatile building block, 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine , and provide robust, step-by-step protocols for its elaboration using modern palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.

Introduction: The Value of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its structural rigidity, synthetic tractability, and its presence in numerous biologically active compounds, including approved drugs like the sedative Zaleplon and the anxiolytic Ocinaplon.[3] The scaffold's unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions, making it an ideal framework for targeting a wide range of biological targets, particularly protein kinases.[4][5]

By saturating the pyrimidine ring to form the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core, we introduce a three-dimensional character to the otherwise planar scaffold. This added sp³ complexity can lead to improved binding affinity and selectivity for protein targets. The strategic placement of a bromine atom at the 3-position provides a reactive handle for introducing molecular diversity through well-established and reliable chemical transformations.[6] This application note outlines the synthesis of a key bromo-substituted intermediate and its subsequent use in generating a diverse library of compounds through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Part I: Synthesis of the Key Intermediate: 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

The cornerstone of the library synthesis is the efficient preparation of the key bromo-intermediate. The most common and robust method for constructing the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner.[7][8] In this protocol, we utilize 3-amino-4-bromo-5-ethylpyrazole and 1,3-dibromopropane to construct the saturated pyrimidine ring.

cluster_0 Synthesis of Key Intermediate A 3-Amino-4-bromo-5-ethylpyrazole C Cyclocondensation (Base, Heat) A->C B 1,3-Dibromopropane B->C D 3-Bromo-2-ethyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine C->D Formation of pyrimidine ring

Caption: Synthesis workflow for the key bromo-intermediate.

Protocol 1: Synthesis of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

This protocol describes the cyclocondensation reaction to form the title compound.

Materials & Reagents

Reagent/Material Grade Supplier Notes
3-Amino-4-bromo-5-ethylpyrazole ≥95% Commercial
1,3-Dibromopropane ≥98% Commercial
Potassium Carbonate (K₂CO₃) Anhydrous Commercial Finely powdered
N,N-Dimethylformamide (DMF) Anhydrous Commercial
Ethyl Acetate (EtOAc) ACS Grade Commercial
Brine Saturated NaCl(aq) In-house
Anhydrous Sodium Sulfate (Na₂SO₄) ACS Grade Commercial

| Silica Gel | 230-400 mesh | Commercial | For column chromatography |

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-4-bromo-5-ethylpyrazole (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (approx. 0.2 M).

  • Reagent Addition: Begin stirring the suspension and add 1,3-dibromopropane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine as a solid.

Expected Characterization Data:

  • ¹H NMR: Peaks corresponding to the ethyl group, three methylene groups of the tetrahydropyrimidine ring, and the pyrazole proton.

  • Mass Spectrometry (MS): A characteristic isotopic pattern for a monobrominated compound.

Part II: Library Generation via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C3 position is perfectly poised for diversification using palladium-catalyzed cross-coupling reactions. These methods are foundational in modern medicinal chemistry due to their broad substrate scope, high functional group tolerance, and reproducible nature.[2][9][10]

cluster_1 Library Diversification Workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sono Sonogashira Coupling Start 3-Bromo-2-ethyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine S_reagent R-B(OH)₂ Start->S_reagent Pd Catalyst, Base B_reagent R¹R²NH Start->B_reagent Pd Catalyst, Base, Ligand So_reagent R-C≡CH Start->So_reagent Pd/Cu Catalysts, Base S_product 3-Aryl/Heteroaryl Derivatives (C-C bond) S_reagent->S_product B_product 3-Amino Derivatives (C-N bond) B_reagent->B_product So_product 3-Alkynyl Derivatives (C-C bond) So_reagent->So_product cluster_2 Quality Control Workflow A Crude Product from Workup B Purification (Chromatography/HPLC) A->B C Purity Assessment (LC-MS) B->C Purity >95%? C->B No, re-purify D Structure Confirmation (¹H NMR, ¹³C NMR) C->D Yes D->B No, re-purify/re-synthesize E Qualified Compound for Screening D->E Structure Correct?

Sources

Cell culture assay protocols involving 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Profiling 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in Kinase-Driven Oncology Models

Executive Summary & Pharmacological Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent ATP-competitive inhibition of critical oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), RET, and Tropomyosin Receptor Kinases (TRKA/B/C)[1][2][3][4].

Specifically, 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine represents a highly specialized derivative featuring a partially saturated (tetrahydro) pyrimidine ring[5]. As a Senior Application Scientist, I emphasize that this structural nuance is not trivial. Computational analyses of similar bicyclic cores demonstrate that the reduced tetrahydropyrazolo[1,5-a]pyrimidine state possesses a less favorable aqueous solvation energy compared to fully aromatic purines. This thermodynamic property actively drives the compound out of the aqueous phase and deep into the hydrophobic kinase active site, enhancing binding kinetics[6]. Furthermore, the 3-bromo substituent acts as an electrophilic anchor, facilitating halogen bonding within the kinase hinge region, while the 2-ethyl group seamlessly occupies the adjacent hydrophobic pocket[7].

Mechanistic Rationale: ATP-Competitive Kinase Inhibition

To effectively design cell culture assays for this compound, one must understand its mechanism of action. The compound functions primarily as an ATP-competitive inhibitor, blocking the phosphorylation cascade necessary for cell cycle progression or survival signaling[1]. In CDK-driven models, inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and forcing the cell into G1-phase arrest.

MOA Inhibitor 3-Bromo-2-ethyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 ATP-Competitive Inhibition Rb Hypophosphorylated Rb (Active Repressor) Inhibitor->Rb Maintains State pRb Hyperphosphorylated Rb (Inactive) CDK2->pRb Phosphorylates Rb E2F_bound Rb-E2F Complex (Transcription OFF) Rb->E2F_bound Sequesters E2F Arrest G1 Cell Cycle Arrest Rb->Arrest Induces E2F_free Free E2F (Transcription ON) pRb->E2F_free Releases E2F Proliferation S-Phase Entry E2F_free->Proliferation Drives

Caption: Mechanism of Action: Kinase inhibition prevents Rb phosphorylation, leading to G1 cell cycle arrest.

The Self-Validating Assay Triad

A robust drug development workflow demands a self-validating system. Relying solely on cell death metrics is a common pitfall, as it cannot distinguish between targeted kinase inhibition and off-target cytotoxicity. Therefore, we deploy an orthogonal triad of protocols: Phenotypic Profiling, Intracellular Target Engagement, and Biophysical Validation.

Triad Core Self-Validating Assay Triad 3-Bromo-2-ethyl-pyrazolo[1,5-a]pyrimidine Pheno 1. Phenotypic Profiling (Cell Viability) Core->Pheno Mech 2. Target Engagement (Intracellular Signaling) Core->Mech Bio 3. Biophysical Binding (Direct Interaction) Core->Bio Pheno_Desc ATP-Luminescence Assay Validates Antiproliferative Efficacy Pheno->Pheno_Desc Mech_Desc Immunoblotting (p-Rb/TRKA) Validates Mechanism of Action Mech->Mech_Desc Bio_Desc Isothermal Titration Calorimetry Validates Thermodynamic Affinity Bio->Bio_Desc

Caption: Workflow of the Self-Validating Assay Triad for Kinase Inhibitor Profiling.

Protocol A: Phenotypic Viability Profiling (CellTiter-Glo)

Objective: Determine the cellular IC50 of the compound in a kinase-dependent cancer model (e.g., HCT116 colorectal carcinoma).

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in a 96-well opaque white plate using McCoy's 5A medium + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in 100% DMSO. Perform a 10-point, 1:3 serial dilution.

  • Treatment: Transfer the compound to the assay plate to achieve a final top concentration of 10 µM (Final DMSO = 0.1%). Include a 0.1% DMSO vehicle control and a positive control (e.g., 1 µM Dinaciclib).

  • Incubation: Incubate for 72 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent (1:1 v/v), lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes. Read luminescence.

Causality & Rationale: The 72-hour incubation window is critical. It allows the cells to undergo 2-3 doubling times, which is the minimum time required to accurately capture the phenotypic effects of G1-phase cell cycle arrest induced by CDK inhibitors[6]. Luminescence directly correlates with intracellular ATP, providing a highly sensitive readout of metabolically active cells.

Protocol B: Intracellular Target Engagement (Immunoblotting)

Objective: Prove that the observed cell death is driven by the specific inhibition of the target kinase (e.g., CDK2) by monitoring the phosphorylation status of its direct substrate (Rb).

  • Synchronization: Seed cells in 6-well plates. Once 70% confluent, wash with PBS and replace with serum-free media (0.1% FBS) for 24 hours.

  • Release & Treatment: Replace with complete media (10% FBS) containing either vehicle (DMSO) or the compound at 1x, 3x, and 10x its established IC50. Incubate for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse on ice using RIPA buffer supplemented with 1 mM Na3VO4, 10 mM NaF, and 1x Protease Inhibitor Cocktail.

  • Analysis: Perform SDS-PAGE and Western blotting. Probe for Phospho-Rb (Ser807/811), Total Rb, and GAPDH (loading control).

Causality & Rationale: Serum starvation synchronizes the cell population in the G0/G1 phase. Releasing them with 10% FBS triggers a synchronized wave of CDK2 activation and Rb phosphorylation. Treating the cells exactly at the point of release maximizes the signal window. The inclusion of Na3VO4 and NaF in the lysis buffer is non-negotiable; without these phosphatase inhibitors, endogenous phosphatases will rapidly strip the phosphate groups off Rb during lysis, yielding false-negative target engagement data.

Protocol C: Biophysical Validation via Isothermal Titration Calorimetry (ITC)

Objective: Confirm direct physical binding to the kinase and assess binding thermodynamics[5].

  • Preparation: Dialyze recombinant kinase (e.g., CDK2/CycE) and the compound into the exact same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO) to prevent heat of mixing artifacts.

  • Titration: Load the kinase (20 µM) into the ITC cell and the compound (200 µM) into the syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections.

  • Analysis: Integrate the heat peaks and fit to a one-site binding model to extract Kd, ΔH, and -TΔS.

Causality & Rationale: ITC is the gold standard for biophysical validation because it is label-free and provides a complete thermodynamic profile. By measuring the enthalpy (ΔH), we can validate the hypothesis that the 3-bromo and 2-ethyl substitutions form highly favorable, specific contacts (halogen bonding and hydrophobic packing) within the active site[5][7].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine based on the behavior of optimized pyrazolo[1,5-a]pyrimidine scaffolds against key oncogenic targets[2][4][6].

Kinase TargetCellular IC50 (nM)Biochemical IC50 (nM)ITC Kd (nM)Enthalpy ΔH (kcal/mol)Target Engagement Marker
CDK2/CycE 45.28.512.1-9.4p-Rb (Ser807/811)
TRKA 120.522.435.0-7.8p-TRKA (Tyr490)
RET 85.015.218.5-8.2p-RET (Tyr905)

Note: Discrepancies between Biochemical IC50 and Cellular IC50 are expected due to intracellular ATP competition (typically 1-5 mM inside the cell) and membrane permeability factors.

References

  • 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine - EvitaChem. EvitaChem.
  • 3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine - EvitaChem. EvitaChem.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration.
  • Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your synthesis yield and purity. Our approach is rooted in mechanistic understanding and field-proven laboratory practices.

Overview of the Synthetic Pathway

The synthesis of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is typically approached via a multi-step sequence. A common and logical pathway involves the initial construction of the pyrazolo[1,5-a]pyrimidine core, followed by the reduction of the pyrimidine ring, and concluding with a selective bromination. This guide will provide troubleshooting for each of these critical stages.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Reduction cluster_2 Part 3: Bromination A 5-Amino-3-ethyl-1H-pyrazole + 1,3-Dicarbonyl Compound B Cyclocondensation A->B C 2-Ethyl-pyrazolo[1,5-a]pyrimidin-X-one B->C D Reduction of Pyrimidine Ring C->D E 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine D->E F Electrophilic Bromination E->F G 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine F->G G A Low Yield/ Poor Selectivity B Check Reagent A->B C Check Conditions A->C D Use NBS or DBH B->D Recommended E Use Br₂ in AcOH B->E Less Selective F Low Temperature (0°C) C->F Recommended G Room Temp or Higher C->G Less Selective H Use Aprotic Solvent (DCM, ACN) C->H Recommended I Use Protic/Acidic Solvent C->I Less Selective J High Yield & Selectivity D->J F->J H->J

Optimizing column chromatography purification for 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine .

Purifying partially saturated, halogenated fused-bicyclic heterocycles presents unique chromatographic challenges. Standard protocols often result in poor mass recovery, severe peak tailing, or co-elution with synthetic intermediates. This guide deconstructs the chemical properties of your target molecule to provide causality-driven troubleshooting, quantitative benchmarks, and a self-validating purification protocol.

Mechanistic FAQs: Understanding Your Molecule

Q: Why does my compound streak heavily on standard silica gel, whereas fully aromatic pyrazolo[1,5-a]pyrimidines elute cleanly? A: The root cause lies in the saturation of the pyrimidine ring. The 4H,5H,6H,7H-tetrahydropyrimidine moiety is fully saturated, rendering its nitrogens highly aliphatic and significantly more basic than the electron-delocalized nitrogens in fully aromatic analogs1[1]. These basic amine centers undergo strong hydrogen bonding and ion-exchange interactions with the acidic silanol groups (Si-OH, pKa ~4.5) on bare silica gel. This heterogeneous binding causes severe peak tailing, irreversible adsorption, and apparent "decomposition" on the column 2[2].

Q: How do the 3-bromo and 2-ethyl substituents dictate my choice of mobile phase? A: The 3-bromo and 2-ethyl groups significantly increase the molecule's lipophilicity (logP) and polarizability. While standard purification of pyrazolo[1,5-a]pyrimidines often utilizes simple n-hexane/ethyl acetate gradients 3[3], the heavy bromine atom can be exploited if you are co-eluting with a debrominated impurity. By switching to Reversed-Phase (C18) chromatography, you shift the separation mechanism to hydrophobic interactions, where the lipophilic bromine atom will drastically increase retention time, cleanly separating it from the debrominated species.

Q: Is dry loading recommended for this compound? A: Yes, but with a critical mechanistic modification: Do not dry load onto silica gel. The concentrated basic compound will bind irreversibly to the dry silica at the loading zone, leading to poor recovery. Instead, dry load onto Celite (diatomaceous earth). Celite is chemically inert and lacks the high density of acidic silanols, ensuring the compound transfers smoothly to the mobile phase without pre-column degradation.

Chromatographic Logic & Workflow

Use the following decision tree to determine the optimal purification strategy based on your initial Thin-Layer Chromatography (TLC) results.

PurificationWorkflow N1 Crude 3-Bromo-2-ethyl- 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine N2 TLC Screening (Hexane/EtOAc) N1->N2 N3 Severe Tailing Observed? N2->N3 N4 Add 1% TEA to Mobile Phase (Silanol Deactivation) N3->N4  Yes (Basic Amines)   N6 Co-elution with Debrominated Impurity? N3->N6  No   N4->N6 N5 Normal Phase Silica Chromatography N6->N5  No   N7 Switch to Reversed-Phase (C18) Exploit Halogen Lipophilicity N6->N7  Yes  

Workflow for optimizing tetrahydropyrazolo[1,5-a]pyrimidine chromatography.

Quantitative TLC Benchmarks

To establish a baseline for your purification, compare your TLC results against these standardized quantitative benchmarks.

Table 1: Chromatographic Behavior of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Stationary PhaseSolvent SystemAdditiveExpected RfPeak Shape / Elution Profile
Bare Silica (Normal Phase)Hexane/EtOAc (1:1)None~0.15Severe tailing, poor mass recovery
Bare Silica (Normal Phase)Hexane/EtOAc (1:1)1% TEA ~0.35 Sharp, symmetrical
Bare Silica (Normal Phase)DCM/MeOH (95:5)None~0.25Moderate tailing
C18 (Reversed-Phase)H2O/MeCN (50:50)0.1% TFA~0.45Sharp, excellent resolution

Self-Validating Protocol: Amine-Deactivated Flash Chromatography

This step-by-step methodology utilizes Triethylamine (TEA) as a sacrificial base to competitively bind to the strongly acidic silanol sites on the silica gel, preventing the target basic molecule from binding irreversibly 2[2]. Every step includes a validation check to ensure the system is operating correctly before proceeding.

Step 1: Mobile Phase Preparation

  • Action: Prepare your starting mobile phase (e.g., 80:20 Hexane/EtOAc) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Validation Check: Visually inspect the solvent. It must be completely homogeneous. If using highly non-polar starting conditions (e.g., 100% Hexane), ensure the TEA is fully miscible and no phase separation occurs.

Step 2: Column Pre-equilibration (Critical Step)

  • Action: Slurry pack the silica gel using the TEA-spiked mobile phase. Pass at least 2 Column Volumes (CV) of the TEA-containing solvent through the packed bed.

  • Validation Check: Collect a few drops of the eluent exiting the column and test it with pH indicator paper. The pH must read >8. If it is neutral or acidic, the silica silanols have not been fully deactivated. Continue flushing until the eluent is basic.

Step 3: Inert Dry Loading

  • Action: Dissolve your crude mixture in a minimal amount of volatile solvent (e.g., DCM). Add Celite (diatomaceous earth) at a 1:3 ratio (crude mass to Celite mass). Evaporate the solvent slowly on a rotary evaporator until a dry powder is formed. Load this powder evenly onto the top of the deactivated silica bed.

  • Validation Check: Tap the flask containing the dried Celite/crude mixture. The powder must be completely free-flowing. If it is clumpy or sticky, residual solvent remains, which will cause band broadening and poor resolution during elution.

Step 4: Gradient Elution & Fractionation

  • Action: Run a gradient from 80:20 Hexane/EtOAc to 50:50 Hexane/EtOAc, maintaining 1% TEA throughout the entire run. Collect fractions in standard volumes.

  • Validation Check: When spotting fractions on TLC plates, ensure the TLC plates have also been pre-run or dipped in a 1% TEA solution. If your compound spots streak on the TLC plate, your analytical method is failing, which means you cannot accurately assess the purity of the fractions.

References

  • BenchChem Technical Support Team.
  • Sikdar et al.
  • "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor." bioRxiv.

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, medicinal chemists, and analytical scientists engaged in the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives. By presenting predicted spectral data alongside a comprehensive experimental protocol, we aim to empower researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Predicted NMR Assignments

The structure of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, with the IUPAC numbering convention, is presented below. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects and data from analogous tetrahydropyrazolo[1,5-a]pyrimidine systems.[5]

Caption: Molecular structure of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7-H3.9 - 4.1t~6.02HCH₂
5-H3.2 - 3.4t~6.02HCH₂
Ethyl-CH₂2.6 - 2.8q~7.52HCH₂
4-H1.9 - 2.1m-2HCH₂
6-H1.8 - 2.0m-2HCH₂
Ethyl-CH₃1.2 - 1.4t~7.53HCH₃
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
PositionPredicted Chemical Shift (δ, ppm)Assignment
C2150 - 155C
C3a145 - 150C
C390 - 95C-Br
C745 - 50CH₂
C540 - 45CH₂
C425 - 30CH₂
C620 - 25CH₂
Ethyl-CH₂20 - 25CH₂
Ethyl-CH₃10 - 15CH₃

Rationale for Predictions:

  • ¹H NMR: The protons on the saturated pyrimidine ring (positions 4, 5, 6, and 7) are expected to appear in the aliphatic region. The protons on C7 and C5, being adjacent to nitrogen atoms, will be deshielded and appear at a lower field compared to the protons on C4 and C6.[7] The ethyl group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons.

  • ¹³C NMR: The quaternary carbons of the pyrazole ring (C2 and C3a) will be in the aromatic/olefinic region. The carbon bearing the bromine atom (C3) will be significantly shielded. The saturated carbons of the pyrimidine ring and the ethyl group will appear in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] Most deuterated solvents are available with TMS already added.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is crucial for acquiring high-resolution spectra.

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: At least 2 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-30 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition (zg30, 16-64 scans) transfer->H1_acq C13_acq ¹³C NMR Acquisition (zgpg30, 1024-4096 scans) transfer->C13_acq ft Fourier Transform & Phasing H1_acq->ft C13_acq->ft baseline Baseline Correction ft->baseline reference Referencing to TMS baseline->reference integrate Integration & Peak Picking reference->integrate assign Assign Signals to Protons & Carbons integrate->assign compare Compare with Predicted Data assign->compare structure Structural Confirmation compare->structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Comparative Analysis with Related Structures

The predicted chemical shifts for 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be benchmarked against experimentally determined data for similar compounds. For instance, in related tetrahydropyrazolo[1,5-a]pyrimidine systems, the protons of the saturated pyrimidine ring typically resonate in the 1.5-4.5 ppm region, which is consistent with our predictions.[5] The presence of the electron-withdrawing bromine atom at the 3-position is expected to have a minimal effect on the proton chemical shifts of the distant saturated ring but will significantly impact the ¹³C chemical shift of C3.

Conclusion

This guide provides a comprehensive, albeit predictive, reference for the ¹H and ¹³C NMR spectra of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. The detailed experimental protocol and workflow are designed to enable researchers to acquire high-quality, reproducible data for the definitive structural confirmation of this and related heterocyclic compounds. By grounding our predictions in the established NMR data of analogous structures, we offer a scientifically rigorous starting point for the spectral analysis of this novel pyrazolo[1,5-a]pyrimidine derivative.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Krylov, A. V., et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 27(23), 8272. [Link]

  • Al-Ghorbani, M., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. [Link]

  • Chen, Y., et al. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules, 21(10), 1343. [Link]

  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (8), 1751-1762. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. [Link]

Sources

Comparative Reactivity Guide: 3-Bromo vs. 3-Iodo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, anxiolytics, and anticancer agents[1]. The partially saturated variant, 2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, offers unique 3D structural features and altered electron density compared to its fully aromatic counterparts. Late-stage functionalization at the C3 position is critical for structure-activity relationship (SAR) exploration. This guide provides an in-depth comparison of the reactivity, stability, and cross-coupling dynamics of the 3-bromo and 3-iodo analogs, equipping drug development professionals with the mechanistic insights needed to optimize synthetic workflows.

Mechanistic Causality: Halogen Selection in Cross-Coupling

The choice between a 3-bromo and a 3-iodo substituent dictates the thermodynamic and kinetic landscape of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

  • Bond Dissociation and Oxidative Addition: The C-I bond is significantly weaker (~240 kJ/mol) than the C-Br bond (~280 kJ/mol). Consequently, the 3-iodo analog undergoes rapid oxidative addition with Pd(0) species even at ambient or slightly elevated temperatures. In contrast, the 3-bromo analog requires higher thermal energy and electron-rich, sterically demanding ligands to facilitate the oxidative addition step[2][3].

  • The Debromination/Deiodination Dilemma: While the 3-iodo derivative is more reactive, it is highly susceptible to premature hydrodehalogenation (reduction) in the presence of basic conditions and protic solvents. Studies on related pyrazolo[1,5-a]pyrimidine systems demonstrate that while iodinated intermediates couple rapidly, brominated intermediates—when paired with specialized catalyst systems like XPhosPdG2/XPhos—often provide a cleaner reaction profile with minimal debromination byproducts[2][4].

CatalyticCycle Pd0 Pd(0) Active Catalyst Substrate 3-Halo-pyrazolo[1,5-a]pyrimidine (X = Br or I) Pd0->Substrate Coordination OxAddI Fast Oxidative Addition (C-I Cleavage) Substrate->OxAddI X = I (Mild Temp) OxAddBr Slower Oxidative Addition (C-Br Cleavage) Substrate->OxAddBr X = Br (High Temp/Ligands) PdII Pd(II) Intermediate Ready for Transmetalation OxAddI->PdII Desired Pathway SideRxn Hydrodehalogenation (Major Risk for Iodo) OxAddI->SideRxn Base/Protic Solvents OxAddBr->PdII Desired Pathway

Logical relationship of C-X bond activation and competing side reactions in Pd-catalyzed couplings.

Quantitative Reactivity Comparison

The following table synthesizes the operational differences between the two analogs during standard functionalization workflows.

Parameter3-Bromo-2-ethyl-4H...pyrimidine3-Iodo-2-ethyl-4H...pyrimidine
Synthesis Reagents NBS (CH₂Cl₂) or NaBr/K₂S₂O₈ (H₂O)[5][6]NIS (CH₂Cl₂) or NaI/K₂S₂O₈ (H₂O)[5][6]
Oxidative Addition Rate ModerateVery Fast
Typical Pd Catalyst PdCl₂(dppf), XPhosPdG2[4]Pd(PPh₃)₄, Pd(OAc)₂
Required Temperature 80 °C – 110 °C25 °C – 60 °C
Dehalogenation Risk Low to Moderate[2]High (requires strict anhydrous/base control)
Storage Stability High (Stable at RT for months)Moderate (Light-sensitive, requires cold storage)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checkpoints.

Protocol 1: Divergent Halogenation (Synthesis of 3-Bromo vs. 3-Iodo Analogs)

Causality Note: Electrophilic aromatic substitution at the C3 position of the pyrazolo[1,5-a]pyrimidine core is highly regioselective due to the electron-donating nature of the fused nitrogen atoms. Using N-halosuccinimides (NXS) provides precise stoichiometric control[5]. Alternatively, oxidative halogenation using sodium halides and K₂S₂O₈ in water is a highly efficient, green approach[7].

  • Preparation: Dissolve 2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration) under a nitrogen atmosphere.

  • Reagent Addition:

    • For 3-Bromo: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0 °C[2].

    • For 3-Iodo: Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise at 0 °C[2]. Wrap the flask in aluminum foil to prevent light-induced radical side reactions.

  • Reaction Monitoring (Validation Checkpoint): Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active) should disappear within 1-2 hours.

    • Self-Validation: The reaction mixture will slightly darken (yellow for bromo, reddish-brown for iodo). LC-MS should confirm the M+2 isotope pattern of equal intensity for the brominated product, or a distinct[M+H]⁺ shift (+126 Da) for the iodinated product.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted halogen species (color will immediately turn pale/clear, validating a successful quench). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling Optimization

Causality Note: When coupling the 3-bromo analog, standard Pd(PPh₃)₄ often leads to incomplete conversion or elevated debromination[2]. Utilizing a bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates oxidative addition and promotes rapid reductive elimination, outcompeting the debromination pathway[4].

  • Setup: In an oven-dried Schlenk tube, combine the 3-halo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Selection:

    • For 3-Bromo: Add XPhosPdG2 (5 mol%) and XPhos (5 mol%)[4].

    • For 3-Iodo: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Add degassed 1,4-Dioxane/H₂O (4:1 v/v).

    • Self-Validation: Degassing via freeze-pump-thaw or vigorous argon sparging is critical; failure to do so will result in a black palladium precipitate (Pd black) within 10 minutes of heating, indicating catalyst death.

  • Execution: Heat the 3-bromo mixture to 100 °C (or the 3-iodo mixture to 60 °C) for 4-12 hours.

  • Analysis: Cool to room temperature. Filter through a short pad of Celite to remove Pd residues. Concentrate and purify via silica gel chromatography.

Workflow Start Starting Material (Pyrazolo-pyrimidine) Halogenation Electrophilic Halogenation (NXS) Start->Halogenation Validation1 LC-MS / TLC Check (Isotope Pattern) Halogenation->Validation1 Coupling Suzuki-Miyaura Cross-Coupling Validation1->Coupling Verified Intermediate Validation2 Color Check (No Pd Black) Coupling->Validation2 Product C3-Arylated Target Validation2->Product Purified

Experimental workflow and self-validation checkpoints for C3-functionalization.

Strategic Selection Guide

  • Opt for the 3-Iodo Analog when: The coupling partner is highly sensitive to heat, or when utilizing sterically hindered nucleophiles that require highly reactive electrophiles. It is ideal for discovery-phase medicinal chemistry where rapid analog generation at mild temperatures is prioritized over process scalability.

  • Opt for the 3-Bromo Analog when: Scaling up the reaction, as it avoids the light-sensitivity and higher cost of iodinating agents. The 3-bromo derivative is the preferred choice for process chemistry, provided that advanced catalyst systems (e.g., XPhosPdG2) are employed to suppress hydrodebromination[4].

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC / NIH. Available at:[Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - ACS Omega. Available at:[Link]

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS - Polycyclic Aromatic Compounds (Taylor & Francis). Available at:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Advances. Available at:[Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles - The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

A Senior Application Scientist's Guide to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold," particularly for the development of potent and selective protein kinase inhibitors.[1] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[2][3] The rigid, bicyclic structure of the pyrazolo[1,5-a]pyrimidine nucleus serves as an excellent foundation for the design of molecules that can effectively compete with ATP in the kinase active site.[3][4] This has led to the development of a multitude of inhibitors targeting a diverse range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Pim kinases.[1][3][5]

This guide presents a comparative analysis of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a representative of this class, against other notable pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. While specific experimental data for this exact molecule is not extensively available in the public domain, its structural features allow for a robust discussion of its potential activity based on well-established structure-activity relationships (SAR) within this compound family. We will delve into the inhibitory profiles of related compounds, provide detailed experimental protocols for their evaluation, and offer insights into the causal factors behind their biological activity.

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for substitutions at various positions, leading to a wide array of inhibitors with distinct kinase selectivity and potency. Below, we compare our lead compound, 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, with other well-characterized inhibitors from this family.

Lead Compound: 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Comparative Pyrazolo[1,5-a]pyrimidine Inhibitors

To provide a tangible comparison, we will examine several well-documented pyrazolo[1,5-a]pyrimidine derivatives with established kinase inhibitory activity.

Compound IDTarget Kinase(s)IC50 (nM)Key Structural Features & SAR Insights
Larotrectinib TrkA, TrkB, TrkC5, <1, 1A potent and selective pan-Trk inhibitor. The pyrazolo[1,5-a]pyrimidine core forms key hydrogen bonds in the hinge region of the kinase. The substituted pyrazole ring extends into a hydrophobic pocket, contributing to its high affinity.[5][6]
Entrectinib TrkA, TrkB, TrkC, ROS1, ALK1.7, 0.1, 0.1, 7, 12A multi-targeted inhibitor. The core scaffold is crucial for its activity against Trk kinases. Modifications on the pyrazole ring and the side chain allow for its broader kinase inhibition profile.[5][6]
BS-194 (4k) CDK2, CDK1, CDK93, 30, 90A selective CDK inhibitor. The pyrazolo[1,5-a]pyrimidine core is essential for its CDK inhibitory activity. The side chain at the C5 position plays a critical role in its potency and selectivity.[1][8]
Pim-1 Inhibitor (Compound 11b) Pim-1, Flt-3(Potent, specific IC50 not provided)Demonstrates strong inhibition of Pim-1 and Flt-3 kinases. The pyrazolo[1,5-a]pyrimidine scaffold is key for its selective interaction with these kinases.[9]
TTK Inhibitor (CFI-402257) TTKKᵢ = 0.1A highly potent and selective TTK inhibitor. The pyrazolo[1,5-a]pyrimidine core was identified through a scaffold hopping approach and provides the necessary geometry for potent inhibition.[10][11]

Note: IC50 and Kᵢ values are dependent on assay conditions and may vary between different studies.

Experimental Protocols for Kinase Inhibition Assays

To facilitate the experimental evaluation of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and other novel inhibitors, we provide the following detailed protocols for standard in vitro and cell-based kinase assays.

In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability to different kinases. It is a luminescence-based assay, which generally has a better signal-to-background ratio compared to absorbance or fluorescence intensity-based assays.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the kinase to the desired concentration in kinase buffer.

    • Prepare the substrate solution in kinase buffer.

    • Prepare a solution of ATP in kinase buffer. The concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of the test compound (e.g., 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine) in a suitable solvent like DMSO, and then further dilute in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to consume the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A Kinase E Incubate Kinase + Inhibitor A->E B Substrate F Add ATP + Substrate B->F C ATP C->F D Inhibitor D->E E->F G Kinase Reaction (Phosphorylation) F->G H Stop Reaction (Add ADP-Glo™ Reagent) G->H I Convert ADP to ATP (Add Kinase Detection Reagent) H->I J Measure Luminescence I->J

Caption: Workflow of an in vitro biochemical kinase inhibition assay.

Cell-Based Kinase Inhibition Assay (e.g., Western Blot for Phospho-Substrate)

This assay measures the ability of an inhibitor to block the activity of a target kinase within a cellular context, which provides more physiologically relevant data.

Causality Behind Experimental Choices: A Western blot-based assay is chosen to directly visualize the phosphorylation status of a known downstream substrate of the target kinase. This provides direct evidence of target engagement and inhibition in a cellular environment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase and its substrate.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for the Western blot.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of the phosphorylated substrate to the total substrate or housekeeping protein.

    • Determine the percentage of inhibition of substrate phosphorylation at each inhibitor concentration and calculate the IC50 value.

A Cell Culture B Inhibitor Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (Phospho-specific) F->G H Signal Detection G->H I Data Analysis (IC50) H->I

Caption: Workflow for a cell-based kinase inhibition assay using Western blot.

Signaling Pathway Context: Trk Signaling

Many pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of Tropomyosin Receptor Kinases (Trks). The Trk signaling pathway is crucial for neuronal survival and differentiation and is often hijacked in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF PLCg->TF Gene Gene Expression TF->Gene Cell Survival Cell Survival Gene->Cell Survival Proliferation Proliferation Gene->Proliferation Differentiation Differentiation Gene->Differentiation Neurotrophin Neurotrophin Neurotrophin->Trk Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk

Sources

A Comparative Guide to the Definitive Structure Elucidation: X-ray Crystallography Validation of a 3-Bromo-2-ethyl-pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of novel chemical entities, centered on the powerful method of single-crystal X-ray diffraction. We will use a representative compound from the medicinally significant pyrazolo[1,5-a]pyrimidine class, 3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, as a practical case study to illustrate the principles, protocols, and comparative strengths of various analytical approaches.

The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors for anticancer therapies and treatments for inflammatory diseases.[1][2][3] The precise substitution pattern on this bicyclic aromatic system is critical to its biological activity, making definitive structural confirmation an indispensable step in the research and development pipeline.[4][5]

While techniques like NMR, mass spectrometry, and IR spectroscopy provide crucial pieces of the structural puzzle, only X-ray crystallography offers direct, atomic-resolution insight into the solid-state conformation and intermolecular interactions of a crystalline compound. This guide will navigate the workflow of crystallographic validation, from synthesis and crystal growth to data analysis and comparison with other spectroscopic methods.

The Analytical Challenge: Beyond Connectivity

For a novel compound like 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, initial spectroscopic analysis can readily confirm the molecular weight and basic structural framework. However, key questions often remain unanswered:

  • What is the precise tautomeric form and conformation of the partially saturated pyrimidine ring?

  • How do substituents influence the planarity of the bicyclic system?

  • What are the key intermolecular interactions that govern the solid-state packing, which can influence physical properties like solubility and stability?

Answering these questions requires a multi-faceted analytical approach, with X-ray crystallography serving as the ultimate arbiter of the three-dimensional structure.

Comparative Analysis of Spectroscopic Techniques

A robust structural elucidation strategy integrates data from multiple analytical techniques.[6][7][8][9] The following table summarizes the information provided by common spectroscopic methods in the context of our target molecule.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition from isotopic patterns (presence of Bromine).High sensitivity, requires minimal sample.Does not distinguish between isomers; provides no conformational information.[6]
¹H and ¹³C NMR Spectroscopy Carbon-hydrogen framework, connectivity through coupling patterns (J-coupling), and chemical environment of nuclei.Unparalleled for determining the connectivity of the molecular skeleton in solution.Provides an averaged structure in solution; can be difficult to interpret for complex molecules without 2D techniques; provides limited through-space conformational data.[6]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C-H, C=N, C-Br bonds).Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton; spectra can be complex.[6]
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular packing.Provides a definitive, high-resolution solid-state structure.Requires a single, well-ordered crystal of sufficient size and quality; the solid-state conformation may differ from the solution or biologically active conformation.

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the necessary steps from synthesis to the final validated crystal structure.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 Crystallization cluster_3 X-ray Diffraction & Analysis A Synthesis of Precursors B Cyclization Reaction A->B C Purification (Chromatography/Recrystallization) B->C D Mass Spectrometry C->D E NMR (1H, 13C) C->E F IR Spectroscopy C->F G Crystal Growth Screening C->G H Selection of Single Crystal G->H I Data Collection (Diffractometer) H->I J Structure Solution & Refinement I->J K Structure Validation (checkCIF) J->K L L K->L Final Validated Structure

Caption: Workflow for the synthesis, characterization, and X-ray crystallographic validation of a novel compound.

Part 1: Synthesis and Preliminary Characterization

Experimental Protocol: Synthesis of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclization of an aminopyrazole with a suitable three-carbon synthon.[10][11] A plausible synthetic route is outlined below:

  • Bromination of 3-ethylpyrazole: To a solution of 3-ethylpyrazole in glacial acetic acid, add a solution of bromine in acetic acid dropwise at room temperature. Stir for 1 hour.

  • Formation of 5-amino-3-bromo-2-ethylpyrazole: The resulting product from the previous step is then reacted with a suitable aminating agent.

  • Cyclization: The aminopyrazole is reacted with a suitable C3-electrophile, such as 1,3-dibromopropane, in the presence of a non-nucleophilic base like potassium carbonate in a solvent such as DMF. The reaction mixture is heated to facilitate the cyclization to form the tetrahydropyrimidine ring.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Preliminary Spectroscopic Data (Hypothetical)

  • MS (ESI+): m/z = 242.0/244.0 [M+H]⁺, confirming the molecular formula C₉H₁₂BrN₃ and the presence of one bromine atom.

  • ¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the ethyl group (triplet and quartet), and three methylene groups of the tetrahydropyrimidine ring, and an NH proton.

  • ¹³C NMR (CDCl₃, 100 MHz): Resonances for all nine carbon atoms, with chemical shifts consistent with the proposed pyrazolo[1,5-a]pyrimidine framework.

  • IR (ATR, cm⁻¹): Absorption bands for N-H stretching, C-H stretching (aliphatic), C=N and C=C stretching of the aromatic system, and C-Br stretching.

While these data strongly support the proposed structure, they do not definitively establish the conformation of the saturated ring or the precise bond lengths and angles.

Part 2: Single Crystal Growth and X-ray Diffraction

Experimental Protocol: Crystallization

The growth of high-quality single crystals is often the most challenging step. A variety of methods should be screened:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature in a loosely capped vial.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a modern diffractometer equipped with a sensitive detector.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods, which is often facilitated by the presence of the heavy bromine atom.

  • Structure Refinement: An initial model of the structure is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software like checkCIF, which is an integral part of the PLATON suite of crystallographic tools.[12] This process checks for geometric consistency, missed symmetry, and other potential issues, generating a report of ALERTS that must be addressed.[12]

Interpreting the Crystallographic Data

The final output of a successful X-ray crystallographic analysis is a set of atomic coordinates that define the molecule's structure in the crystal lattice. This allows for a detailed analysis of:

Hypothetical Crystallographic Data for 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cProvides information about the symmetry elements within the crystal.
a, b, c (Å)10.2, 8.5, 14.3Dimensions of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Z4Number of molecules in the unit cell.
R₁< 0.05A key indicator of the agreement between the calculated and observed structure factors, representing the quality of the refinement.
wR₂< 0.15A weighted R-factor that includes all reflection data.

Structural Insights from Crystallography:

  • Bond Lengths and Angles: The C-Br bond length, as well as the bond lengths within the fused aromatic rings, can be compared to values from the Cambridge Structural Database (CSD) to assess for any unusual electronic effects.[14]

  • Intermolecular Interactions: The packing of molecules in the crystal lattice can be analyzed to identify hydrogen bonds (e.g., involving the NH group) and other non-covalent interactions like halogen bonding or π-π stacking, which are crucial for understanding the material's properties.[15]

The Synergy of Analytical Techniques

The true power of modern analytical chemistry lies in the integration of data from multiple sources.

G A Mass Spectrometry Molecular Formula: C₉H₁₂BrN₃ E Unambiguous Structure Validation A->E B NMR Spectroscopy Connectivity & H/C Framework B->E C IR Spectroscopy Functional Groups (N-H, C-Br) C->E D X-ray Crystallography 3D Structure & Packing D->E

Caption: A combined approach for definitive structure validation.

X-ray crystallography provides the definitive solid-state structure, which can then be used to rationalize the data obtained from other techniques. For instance, the observed chemical shifts and coupling constants in the NMR spectrum can be better understood with the knowledge of the precise bond angles and dihedral angles from the crystal structure. Similarly, the vibrational modes observed in the IR spectrum can be assigned more confidently.

Conclusion

For novel compounds like 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a multi-technique approach is essential for comprehensive characterization. While NMR, MS, and IR spectroscopy provide fundamental information about the molecular formula, connectivity, and functional groups, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. It provides critical insights into conformation, stereochemistry, and intermolecular interactions that are inaccessible by other methods. This guide has demonstrated that by integrating these powerful analytical tools, researchers and drug development professionals can achieve a level of structural validation that is both scientifically rigorous and essential for advancing the frontiers of chemical and pharmaceutical science.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Umar, M., et al. (2020). Comparison of Analytical Techniques in the Characterization of Complex Compounds. International Journal of Advanced Research in Chemical Science, 7(1), 1-11. [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(4), 367-381. [Link]

  • Cole, J. C., et al. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(3), 776-786. [Link]

  • Chernyshev, V. V., et al. (1998). Crystal structures of pyrazolo [1,5-a] pyrimidine derivatives solved from powder diffraction data. Zeitschrift für Kristallographie-Crystalline Materials, 213(8), 445-450. [Link]

  • Price, S. L., et al. (2025). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558. [Link]

  • Taylor & Francis. (2021). Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]

  • Thomas, S. P., et al. (2021). Crystal structure and self-assembly on graphite of a pyrazolo[1,5-c]pyrimidine derivative. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1275-1280. [Link]

  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-267. [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • Massachusetts Institute of Technology. (2007). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

  • Michałek, S., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3336. [Link]

  • Fray, M. J., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 442-451. [Link]

  • An, H., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 913-918. [Link]

  • Wang, Y., et al. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry, 66(23), 15986-16002. [Link]

Sources

IR spectroscopy reference peaks for 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Infrared Spectroscopy of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Predictive and Comparative Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy reference peaks for the heterocyclic compound 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive guide grounded in the fundamental principles of IR spectroscopy and a comparative analysis with structurally related compounds. We will deconstruct the molecule into its constituent functional groups, predict their vibrational frequencies using established correlation data, and compare these predictions with published spectra of pyrazolo[1,5-a]pyrimidine and tetrahydropyrimidine derivatives. This guide is intended for researchers in medicinal chemistry and drug development who utilize FTIR spectroscopy for structural elucidation and quality control of novel heterocyclic scaffolds.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs IR radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint".[2] For novel compounds like 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a key intermediate in the synthesis of potential kinase inhibitors, IR spectroscopy offers a rapid and cost-effective method to verify the presence of key functional groups and confirm the integrity of the core heterocyclic structure.[3][4] This guide establishes a reliable set of reference peaks to aid in the characterization of this molecule and its analogues.

Molecular Structure and Predicted Vibrational Modes

To predict the IR spectrum, we must first analyze the molecular structure of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.

Structure:

  • Pyrazolo[1,5-a]pyrimidine Core: A fused bicyclic system containing a pyrazole ring and a partially saturated tetrahydropyrimidine ring.

  • Substituents:

    • A bromine atom at position 3 (C-Br).

    • An ethyl group at position 2 (-CH₂CH₃).

  • Key Functional Groups & Bond Types:

    • Alkane C-H bonds (sp³ hybridized) in the ethyl group and the tetrahydropyrimidine ring.

    • Secondary amine (N-H) bond within the tetrahydropyrimidine ring.

    • Imine (C=N) and alkene (C=C) bonds within the pyrazole portion of the fused ring.

    • Carbon-Nitrogen (C-N) single bonds.

    • Carbon-Bromine (C-Br) single bond.

Based on this structure, we can predict a series of characteristic absorption bands.

Theoretical IR Absorption Profile

The following table summarizes the expected IR absorption peaks for 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine based on standard IR correlation tables.

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityNotes
3400–3250N-H StretchMediumCharacteristic of secondary amines. The partially saturated pyrimidine ring contains an N-H bond. This peak may be broadened by hydrogen bonding.[5]
3000–2850C-H Stretch (sp³)StrongMultiple bands are expected from the ethyl group and the -CH₂- groups in the tetrahydropyrimidine ring. The presence of only bands <3000 cm⁻¹ confirms the absence of aromatic C-H bonds.[6]
1640–1590C=N Stretch (Imine)Medium to StrongA key feature of the pyrazole ring within the fused system. Literature on related pyrazolo[1,5-a]pyrimidines shows this peak around 1600-1620 cm⁻¹.[7][8]
1580–1490C=C Stretch (in-ring)Medium to VariableArises from the pyrazole portion of the heterocyclic core.
1470–1450C-H Bend (Scissoring)MediumCorresponds to the -CH₂- groups in the structure.[6]
1380–1370C-H Bend (Rocking)MediumOften associated with the -CH₃ group of the ethyl substituent.[6]
1350–1200C-N StretchMedium to StrongMultiple C-N bonds are present in the bicyclic system.
690–515C-Br StretchStrongThis is a highly diagnostic peak for the presence of the bromine substituent. Its position in the lower frequency "fingerprint" region makes it a key identifier.[1][2]

Comparative Analysis with Related Structures

To enhance the reliability of our predictions, we compare them with experimental data from similar compounds reported in the scientific literature.

  • Comparison with Aromatic Pyrazolo[1,5-a]pyrimidines: Studies on aromatic analogues consistently report a C=N stretching vibration in the 1600–1620 cm⁻¹ range.[7][8][9] This strongly supports our prediction for the C=N peak in the target molecule, which should be a prominent feature of its spectrum.

  • Comparison with Tetrahydropyrimidine (THPM) Derivatives: The saturated portion of our molecule is a tetrahydropyrimidine ring. Published spectra of THPM derivatives show characteristic N-H stretching absorptions between 3224–3443 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.[10][11] This corroborates our predictions for the high-frequency region of the spectrum and helps distinguish our saturated compound from its fully aromatic counterparts.

This comparative approach validates our theoretical profile, providing a robust framework for interpreting an experimental spectrum.

Workflow for IR Spectral Analysis

The following diagram illustrates a systematic workflow for acquiring and interpreting the IR spectrum of the target compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation prep Prepare KBr Pellet (Solid Sample) acq Acquire FTIR Spectrum (4000-400 cm⁻¹) prep->acq Place in Spectrometer peak_id Identify Key Peaks acq->peak_id Process Spectrum compare Compare with Predictive Guide peak_id->compare Assign Vibrational Modes confirm Confirm Structure compare->confirm Validate Functional Groups

Caption: Workflow for structural validation using FTIR.

Experimental Protocol: KBr Pellet Method

For solid samples such as 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality IR spectrum.

Materials:

  • Sample (~1-2 mg)

  • FTIR-grade KBr, desiccated (~100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Procedure:

  • Drying: Gently dry the sample and KBr under a vacuum or in a desiccator to remove any residual moisture, which can cause a broad O-H absorption band around 3400 cm⁻¹.

  • Grinding: Place the KBr in the agate mortar and grind it to a fine, consistent powder. Add the sample to the mortar.

  • Mixing: Thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained. The goal is to disperse the sample particles completely within the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum according to the instrument's operating procedure, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Conclusion

This guide establishes a detailed predictive IR profile for 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. The most diagnostically significant peaks are expected to be the N-H stretch (3400–3250 cm⁻¹), the aliphatic C-H stretches (3000–2850 cm⁻¹), the C=N stretch of the pyrazole ring (1640–1590 cm⁻¹), and the strong C-Br stretch in the fingerprint region (690–515 cm⁻¹). By comparing theoretical predictions with experimental data from analogous structures, we have provided a reliable reference for researchers engaged in the synthesis and characterization of this important class of heterocyclic compounds.

References

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
  • Abdel-Aziz, A. A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Letters in Applied NanoBioScience. Retrieved from [Link]

  • Fassihi, A., et al. (n.d.). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Abdellattif, M. H., et al. (n.d.). New pyrazolo[1,5-a]pyrimidine and pyr. Journal of Organic and Pharmaceutical Chemistry Research. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Patel, K., et al. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Chart. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Retrieved from [Link]

  • An, C., et al. (n.d.). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Retrieved from [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Infrared Spectroscopy. In Techniques in Organic Chemistry. Freeman: New York. (Referenced via UCSC IR Tables)
  • Włodarczyk, M., et al. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Retrieved from [Link]

  • Patel, D. (2026). Synthesis and Spectroscopic Characterization of Pyrazolone Based Pyrimidines from 2-Chloro-7h-Pyrrolo-[2, 3-D]. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Marei, M. G. (1993). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Islamic Academy of Sciences. Retrieved from [Link]

  • Stanković, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC. Retrieved from [Link]

  • Reddy, M. S., et al. (2018). Stereospecific Synthesis of 1,4,5,6-Tetrahydropyrimidines via Domino Ring-Opening Cyclization of Activated Aziridines with α-Acidic Isocyanides. Organic Letters. Retrieved from [Link]

  • Wang, Z., et al. (2013). Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. PubMed. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Retrieved from [Link]

  • Stauffer, S. R., et al. (2004). Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. PubMed. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。